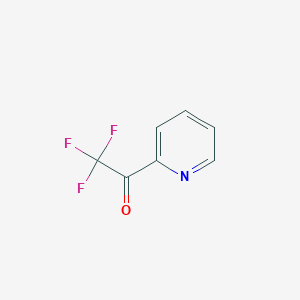

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDGOEPVBPCRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603285 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-17-2 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone

Introduction: The Strategic Importance of a Fluorinated Pyridyl Ketone

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular frameworks is a cornerstone of rational drug design.[1][2][3] The title compound, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (CAS 33284-17-2), is a high-value fluorinated building block that masterfully combines a pyridine ring with a trifluoromethyl ketone (TFMK) moiety.[1] This unique architecture renders it a versatile synthon for the construction of more complex, biologically active molecules.[1]

The significance of this compound arises from the synergistic interplay of its constituent parts. The pyridine ring, a privileged structure in numerous therapeutics, can enhance aqueous solubility and provides a key hydrogen-bond accepting nitrogen atom, which can be crucial for binding to biological targets.[1] The trifluoromethyl group (CF3) is a powerful modulator of a molecule's physicochemical properties.[2] Its strong electron-withdrawing nature significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Furthermore, the CF3 group can improve metabolic stability and membrane permeability, critical parameters in optimizing the pharmacokinetic profiles of drug candidates.[1][3] It is estimated that approximately 20% of all pharmaceuticals contain fluorine, underscoring the importance of reagents like this compound.[1]

This guide provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust protocols for researchers and drug development professionals.

Part 1: Synthesis Methodology - A Grignard Approach

The synthesis of this compound can be efficiently achieved through the reaction of a pyridyl organometallic species with a suitable trifluoroacetylating agent. The Grignard reaction, utilizing 2-pyridylmagnesium bromide, offers a reliable and scalable route.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic acyl substitution. 2-Bromopyridine is first converted to the corresponding Grignard reagent, 2-pyridylmagnesium bromide. This process inverts the polarity at the C2 position of the pyridine ring, transforming it from an electrophilic to a highly nucleophilic center. This "umpolung" is critical for the subsequent key step.

The Grignard reagent then acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate. The strong electron-withdrawing effect of the three fluorine atoms makes this carbonyl group an excellent electrophile. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to form the desired ketone and an ethoxymagnesium bromide salt.

Caption: Mechanism of Grignard-based synthesis.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Bromopyridine (99%)

-

Magnesium turnings (99.5%)

-

Iodine (crystal)

-

Ethyl trifluoroacetate (99%)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous THF via syringe to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in anhydrous THF.

-

Add a small portion of the 2-bromopyridine solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under nitrogen, prepare a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold ethyl trifluoroacetate solution via cannula or dropping funnel over 30-45 minutes, maintaining the internal temperature below -65 °C.

-

After the addition, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude residue can be purified by silica gel column chromatography.

-

A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective.

-

Combine the fractions containing the pure product (monitored by TLC) and remove the solvent in vacuo to yield this compound as a liquid or low-melting solid.

-

Part 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure.

1. ¹H NMR Spectroscopy:

- Rationale: Provides information on the number and chemical environment of protons in the molecule. The pyridine ring protons will exhibit characteristic chemical shifts and coupling patterns.

- Expected Spectrum: The spectrum will show four distinct signals in the aromatic region (typically δ 7.5-8.8 ppm) corresponding to the four protons on the pyridine ring. The proton adjacent to the nitrogen (at C6) will be the most downfield. Coupling constants (J-values) will reveal the connectivity of these protons.

2. ¹³C NMR Spectroscopy:

- Rationale: Identifies all unique carbon atoms in the molecule. The carbonyl carbon and the trifluoromethyl carbon will have highly characteristic chemical shifts.

- Expected Spectrum: Expect to see 7 distinct signals: 5 for the pyridine ring carbons, one for the carbonyl carbon (C=O), and one for the trifluoromethyl carbon (CF3). The carbonyl carbon will be significantly downfield (δ > 170 ppm). The CF3 carbon will appear as a quartet due to coupling with the three fluorine atoms.

3. ¹⁹F NMR Spectroscopy:

- Rationale: Directly observes the fluorine nuclei. It is highly sensitive and provides a clean spectrum for fluorinated compounds.[4][5]

- Expected Spectrum: A single, sharp singlet will be observed for the three equivalent fluorine atoms of the CF3 group. The chemical shift is typically in the range of -70 to -80 ppm relative to CFCl3.[6][7]

| NMR Data Summary | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Nucleus | Protons on Pyridine Ring | Pyridine C, C=O, CF3 | CF3 Group |

| Expected δ (ppm) | 7.5 - 8.8 | 120-155 (Pyridine), >170 (C=O), ~117 (CF3, quartet) | -70 to -80 |

| Key Feature | 4 distinct aromatic signals | Quartet for CF3 carbon | Single singlet |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[8] Electron Ionization (EI) is a common technique for this type of molecule.[8]

Expected Data:

-

Molecular Ion (M⁺•): A prominent peak corresponding to the molecular weight of the compound (C7H4F3NO, MW: 175.11) should be observed at m/z = 175.[9]

-

Key Fragments: Characteristic fragmentation patterns would include the loss of the CF3 group (m/z = 175 - 69 = 106) and the formation of the pyridinoyl cation (C5H4NCO⁺). The peak at m/z 78, corresponding to the pyridine radical cation, is also expected.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Expected Data:

-

C=O Stretch: A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the ketone carbonyl group. The electron-withdrawing CF3 group shifts this frequency higher than a typical aryl ketone.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region correspond to the pyridine ring vibrations.

-

Aromatic C-H Stretch: A weak absorption band just above 3000 cm⁻¹ is expected for the C-H bonds on the pyridine ring.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound via a Grignard reaction, a cornerstone technique in organic synthesis. The causality behind each experimental choice, from the activation of magnesium to the specific work-up conditions, has been explained to ensure reproducibility and high yield. Furthermore, a comprehensive, multi-technique characterization protocol has been outlined. The self-validating system of combining NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy provides an unambiguous confirmation of the target structure's identity and purity. By adhering to these protocols, researchers and drug development professionals can confidently synthesize and characterize this valuable fluorinated building block, paving the way for its application in the discovery of novel therapeutics and agrochemicals.

References

- EvitaChem. 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone.

- Benchchem. This compound.

- PubChem. 2,2,2-Trifluoro-1-(4-(pyridin-2-yl)phenyl)ethanone.

- University of Ottawa. 19Flourine NMR.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- University of Regensburg. Fluorine NMR.

- UC Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- ChemUniverse. This compound.

- ChemBK. 2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHANONE HCL H2O.

- Sigma-Aldrich. 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- BLDpharm. 1147103-48-7|2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone.

- Alchem Pharmtech. CAS 33284-17-2 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis.

- NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-.

- ChemicalBook. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR spectrum.

- CyclicPharma. 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone | CAS No. 896137-18-1.

- ChemicalBook. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum.

- ChemicalBook. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis.

- BLDpharm. 1060802-41-6|2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone.

- ChemicalBook. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum.

- NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-.

- Spectrabase. 2,2,2-Trifluoro-1-(2-methyl-6-undecyl-piperidin-1-yl)-ethanone.

- PubChem. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone.

- PubChem. 2,2,2-Trifluoro-1-(4-methylpyridin-3-YL)ethan-1-one.

- PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one.

- ChemScene. 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone.

- NIST. Ethanol, 2,2,2-trifluoro-.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- University of Florida. Infrared and EPR Spectroscopic Studies of 2-C2H2F and 1-C2H2F Radicals Isolated in Solid Argon.

- Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- ChemicalBook. 2-Fluoropyridine(372-48-5) 13C NMR spectrum.

- Wiley. Mass Spectrometry.

- BLDpharm. 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one.

- BLDpharm. 33284-21-8|2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone.

- BLDpharm. 2229003-72-7|2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one.

- NIST. Ethanone,2,2,2-trifluoro-1-(2-thienyl)-.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. This compound|CAS 33284-17-2 [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. cyclicpharma.com [cyclicpharma.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Ketone

2,2,2-trifluoro-1-(pyridin-2-yl)ethanone, a specialized fluorinated ketone, stands as a compound of significant interest in the realms of medicinal and agrochemical research. Its molecular architecture, which marries a pyridine ring to a trifluoromethyl ketone moiety, renders it a valuable and versatile building block in modern synthesis. The strategic incorporation of fluorine is a cornerstone of contemporary drug design, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring the importance of fluorinated synthons like this one.[1]

The core of its utility lies in the powerful electron-withdrawing effect of the trifluoromethyl group, which activates the adjacent carbonyl group. This heightened electrophilicity makes the ketone highly susceptible to nucleophilic attack, positioning it as a potent intermediate for the synthesis of a diverse array of complex heterocyclic structures and other fluorinated molecules.[1] The pyridine ring itself is a privileged scaffold in drug discovery, frequently incorporated to improve water solubility and modulate interactions with biological targets.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in synthesis and drug development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO | - |

| Molecular Weight | 175.11 g/mol | - |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point | 81-85 °C | Sigma-Aldrich |

| Boiling Point | 197.9 ± 35.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents. | [3] |

| pKa | Predicted values for pyridinium ion are in the range of 5-6. | [4] |

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for reaction optimization, purification, and formulation. The following section outlines standardized experimental protocols for key properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small amount of the powdered this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Predicted)

Protocol:

-

Apparatus Setup: A small amount of the liquid sample is placed in a test tube with a side arm. A thermometer is positioned with its bulb just above the liquid surface. An inverted capillary tube is placed in the test tube.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purifications, and formulations.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, chloroform, dimethyl sulfoxide).

-

Procedure: To a small, known amount of this compound in a test tube, the solvent is added portion-wise with vigorous shaking.

-

Observation: The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, a saturated solution can be prepared and the concentration determined spectroscopically.

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group and the nitrogen atom in the ring. Protons closer to the nitrogen and the ketone will be shifted further downfield. Spin-spin coupling between adjacent protons on the ring will result in characteristic splitting patterns (doublets, triplets, or multiplets).

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon will appear at a significantly downfield chemical shift. The carbon of the trifluoromethyl group will also be readily identifiable. The chemical shifts of the pyridine ring carbons will be influenced by the nitrogen atom and the trifluoroacetyl substituent.

Expected ¹⁹F NMR Spectral Features: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to a carbonyl.

General NMR Sample Preparation Protocol:

-

Dissolution: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer: Transfer the solution to an NMR tube.

-

Analysis: Acquire the NMR spectrum using an appropriate spectrometer.

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Peaks:

-

C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ characteristic of an aromatic ketone. The electron-withdrawing trifluoromethyl group may shift this to a higher frequency.

-

C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions are expected just above 3000 cm⁻¹.

General IR Sample Preparation Protocol (Solid):

-

Sample Preparation: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet, or a thin film is cast from a volatile solvent onto a salt plate.

-

Analysis: The sample is placed in the IR spectrometer and the spectrum is recorded.

Caption: Workflow for IR Spectroscopy of a Solid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (175.11) is expected.

-

Loss of CF₃: A significant fragment resulting from the loss of the trifluoromethyl radical (mass 69) is anticipated, leading to a peak at m/z 106.

-

Pyridyl Cation: A peak corresponding to the pyridyl cation (m/z 78) may also be observed.

General Mass Spectrometry Sample Preparation Protocol:

-

Dissolution: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Injection: The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

Caption: Workflow for Mass Spectrometry.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the adjacent trifluoromethyl group.[3] This makes it a prime substrate for a variety of nucleophilic addition reactions.

The compound is expected to exhibit typical ketone reactivity, participating in reactions such as reductions to the corresponding alcohol, and additions of Grignard or organolithium reagents.[3] The pyridine nitrogen can act as a base or a nucleophile and may require protection in certain synthetic transformations.

From a stability perspective, the compound should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool for medicinal and agrochemical research.

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, acting as transition-state analogs.[1] This compound can serve as a scaffold for the design of novel enzyme inhibitors.

-

Synthesis of Bioactive Molecules: Its role as a versatile synthon allows for the construction of more complex molecules with potential therapeutic or pesticidal activity.[1] For instance, related compounds have been investigated as efflux pump inhibitors in bacteria, a strategy to combat antibiotic resistance.[1]

-

Materials Science: The electronic properties imparted by the fluorinated group and the pyridine ring suggest potential applications in the development of advanced materials.[3]

Conclusion

This compound is a fluorinated building block with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its inherent reactivity, provide a solid foundation for its application in the design and synthesis of novel molecules with desired biological or material properties. This guide has provided a comprehensive overview of its core characteristics and the experimental methodologies for their determination, serving as a valuable resource for researchers in the field.

References

Sources

2,2,2-trifluoro-1-(pyridin-2-yl)ethanone CAS number 33284-17-2

An In-Depth Technical Guide to 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (CAS 33284-17-2)

Molecular Architecture and Strategic Importance

This compound, registered under CAS number 33284-17-2, is a fluorinated heterocyclic ketone of significant interest to the scientific community. Its molecular structure is a strategic marriage of two key pharmacophores: a pyridine ring and a trifluoromethyl ketone (TFMK) moiety.[1] This combination bestows a unique electronic and reactivity profile, establishing the compound as a highly versatile building block in medicinal and agrochemical research.[1]

The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents, where it often enhances aqueous solubility and modulates target binding affinity.[1] The trifluoromethyl group (-CF3) is a cornerstone of modern drug design, known for its ability to significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions.[1] The carbon-fluorine bond's high strength resists metabolic degradation, while the group's lipophilicity can improve membrane permeability.[2] The trifluoromethyl ketone itself is a potent chemical entity; the strong electron-withdrawing nature of the -CF3 group renders the adjacent carbonyl carbon highly electrophilic, making it a focal point for a variety of chemical transformations.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 33284-17-2 | [3][4][5] |

| Molecular Formula | C₇H₄F₃NO | [3][4] |

| Molecular Weight | 175.11 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically ≥95-97% | [3][4] |

Spectroscopic Signatures for Structural Verification

While raw spectra are lot-dependent, the expected spectroscopic data provides a reliable fingerprint for identity and purity confirmation.

-

¹H NMR: The spectrum should display characteristic signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The coupling patterns will be indicative of the 2-substitution pattern.

-

¹³C NMR: Key signals would include those for the pyridine carbons, the highly deshielded carbonyl carbon (C=O), and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group is expected.

-

Infrared (IR) Spectroscopy: A strong absorption band in the range of 1680-1720 cm⁻¹ is characteristic of the C=O stretch of the ketone. The presence of the aromatic pyridine ring will be indicated by C=C and C=N stretching vibrations around 1400-1600 cm⁻¹.[7]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (175.11) should be observable, providing direct confirmation of the molecular formula.[7]

Synthesis and Mechanistic Considerations

The preparation of pyridyl trifluoromethyl ketones is a topic of significant interest, with several methodologies developed to access this valuable scaffold.[8] A common and effective strategy involves the acylation of a pre-formed organometallic pyridine species with a trifluoroacetylating agent.

Logical Workflow: Acylation of 2-Lithiopyridine

The synthesis hinges on the nucleophilic addition of a 2-pyridyl anion equivalent to an electrophilic source of the trifluoroacetyl group, such as trifluoroacetic anhydride (TFAA) or an ethyl trifluoroacetate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety measures.

Objective: To synthesize this compound via lithium-halogen exchange followed by acylation.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Vessel Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon. Causality: Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen; maintaining an inert and anhydrous environment is critical to prevent quenching of the reagent and ensure high yield.

-

Lithiation: Charge the flask with anhydrous Et₂O (or THF) and 2-bromopyridine. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The low temperature is essential to control the exothermic lithium-halogen exchange reaction and to maintain the stability of the resulting 2-lithiopyridine intermediate, preventing unwanted side reactions.

-

n-BuLi Addition: Add n-BuLi (1.05 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: Slow addition prevents localized heating. The slight excess of n-BuLi ensures complete conversion of the starting material. The stirring period allows the lithium-halogen exchange to proceed to completion.

-

Acylation: In a separate flame-dried flask under argon, prepare a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous Et₂O. Add this solution dropwise to the cold (-78 °C) 2-lithiopyridine solution. Causality: TFAA is a highly reactive electrophile.[9] Adding it slowly to the cold nucleophile solution controls the highly exothermic acylation reaction. An excess of TFAA ensures the complete consumption of the valuable organolithium intermediate.

-

Quenching and Workup: After stirring at -78 °C for an additional 1-2 hours, slowly warm the reaction to 0 °C. Quench the reaction by the careful, dropwise addition of saturated aqueous NH₄Cl solution. Causality: The quench neutralizes any remaining reactive species. Saturated NH₄Cl is a mild proton source that is less aggressive than water, providing better control.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with Et₂O. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound. Self-Validation: The purity of the final product should be confirmed by NMR and MS analysis, comparing the results to the expected spectroscopic signatures.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the predictable reactivity of its trifluoromethyl ketone group. The carbonyl carbon is a potent electrophile, primed for attack by a wide range of nucleophiles.

Caption: Core reactivity showing nucleophilic attack on the electrophilic carbonyl.

This reactivity makes it an ideal precursor for synthesizing more complex molecules. Key applications include:

-

Enzyme Inhibitor Development: Trifluoromethyl ketones are classic transition-state mimics for serine, cysteine, and metalloproteases. The TFMK can be hydrated in an enzyme's active site to form a stable tetrahedral gem-diol that mimics the transition state of amide or ester hydrolysis, leading to potent inhibition.[1]

-

Synthesis of Heterocycles: The ketone can serve as an electrophilic partner in condensation reactions to form various fused or substituted heterocyclic systems, which are prevalent in drug discovery.

-

Chiral Alcohols: Asymmetric reduction of the ketone provides access to chiral trifluoromethyl-substituted secondary alcohols, which are valuable building blocks for stereospecific synthesis.

-

Bioactive Molecule Synthesis: Its utility has been demonstrated in the synthesis of potential therapeutic agents. For instance, related structures have been explored as efflux pump inhibitors in Mycobacterium tuberculosis, highlighting the potential of this chemical class in combating multidrug resistance.[1] The broader class of pyridin-2-yl derivatives continues to be explored for novel macrofilaricidal compounds and kinase inhibitors, underscoring the importance of this core structure in drug discovery programs.[10][11]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage:

-

Emergency Procedures:

-

IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

Conclusion

This compound is more than a mere catalog chemical; it is a high-value, versatile synthon that empowers researchers in the fields of drug discovery and materials science. Its unique electronic properties, born from the fusion of a pyridine ring and a trifluoromethyl ketone, provide a reliable platform for constructing complex molecular architectures with tailored biological and physical properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the laboratory.

References

- 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone - EvitaChem. (URL: )

- Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (URL: [Link])

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). (URL: [Link])

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (URL: [Link])

-

This compound - ChemUniverse. (URL: [Link])

-

Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | C6H4F3NO | CID 137637 - PubChem. (URL: [Link])

-

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O - PubChem. (URL: [Link])

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. (URL: [Link])

-

2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one - PubChem. (URL: [Link])

-

1-(6-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone In Stock - Anichem. (URL: [Link])

-

The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. (URL: [Link])

-

2,2,2-TRIFLUORO-1-(PYRIDIN-3-YL)ETHANONE HCL H2O - ChemBK. (URL: [Link])

-

Trifluoroacetic anhydride - Wikipedia. (URL: [Link])

-

Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids - ResearchGate. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

6.3.2 Spectroscopy MS - Physics & Maths Tutor. (URL: [Link])

-

2,2,2-Trifluoro-1-(4-methylpyridin-3-YL)ethan-1-one - PubChem. (URL: [Link])

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

-

The reaction of pyridine nucleotides with trifluoroacetic acid anhydride - PubMed. (URL: [Link])

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC - NIH. (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

-

Acylation by acetyl trifluoracetate and trifluoroacetic anhydride | openEQUELLA. (URL: [Link])

-

(Z)-buchu mercaptan, 33284-96-7 - The Good Scents Company. (URL: [Link])

Sources

- 1. This compound|CAS 33284-17-2 [benchchem.com]

- 2. Buy 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (EVT-1797079) | 1060804-97-8 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chembk.com [chembk.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 10. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone, a significant fluorinated building block in medicinal and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The strategic incorporation of a trifluoromethyl ketone moiety onto a pyridine scaffold imparts unique chemical and biological properties.[1][2] The highly electrophilic carbonyl group, activated by the potent electron-withdrawing trifluoromethyl group, renders the molecule a versatile intermediate for the synthesis of various fluorinated heterocycles.[1][2] Furthermore, the pyridine ring is a well-established privileged scaffold in drug discovery.[1][2]

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-(Trifluoroacetyl)pyridine | Parchem[3] |

| CAS Number | 33284-17-2 | Alchem Pharmtech[1] |

| Molecular Formula | C₇H₄F₃NO | Sigma-Aldrich[4] |

| Molecular Weight | 175.11 g/mol | Sigma-Aldrich[4] |

| Melting Point | 81-85 °C | Sigma-Aldrich[4] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; N1 [label="N", pos="1.3,0.75!"]; C6 [label="C", pos="-2.6,1.5!"]; O1 [label="O", pos="-2.6,2.5!"]; C7 [label="C", pos="-3.9,0.75!"]; F1 [label="F", pos="-5.2,1.5!"]; F2 [label="F", pos="-3.9,-0.25!"]; F3 [label="F", pos="-5.2,0!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; C2 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- F1; C7 -- F2; C7 -- F3;

// Hydrogen labels (implicit) H1 [label="H", pos="0,2.0!"]; H2 [label="H", pos="-2.1,-1.25!"]; H3 [label="H", pos="0,-2.0!"]; H4 [label="H", pos="2.1,-1.25!"];

}digraph "Mass_Spec_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];M [label="[C₇H₄F₃NO]⁺˙\nm/z = 175"]; M_minus_CO [label="[C₆H₄F₃N]⁺˙\nm/z = 147"]; M_minus_CF3 [label="[C₆H₄NO]⁺\nm/z = 106"]; Pyridyl [label="[C₅H₄N]⁺\nm/z = 78"]; CF3 [label="[CF₃]⁺\nm/z = 69"];

M -> M_minus_CO [label="- CO"]; M -> M_minus_CF3 [label="- •CF₃"]; M_minus_CF3 -> Pyridyl [label="- CO"]; }

Sources

An In-depth Technical Guide to the Molecular and Crystal Structure of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridyl Ketone

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties: its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] When this potent functional group is coupled with a pyridine ring—a privileged scaffold in numerous therapeutics due to its ability to improve water solubility and form key hydrogen bonds—the resulting compound becomes a valuable building block for novel pharmaceutical agents.[4]

This guide provides an in-depth technical analysis of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone, a molecule that embodies this powerful synergy. We will explore its synthesis, purification, and detailed structural characterization through single-crystal X-ray diffraction. The objective is to provide a comprehensive understanding of its molecular geometry, intermolecular interactions, and the causal relationships between its structure and its potential as a precursor in drug discovery. This document is intended for professionals in chemical research and drug development who require a deep, mechanistic understanding of this and similar fluorinated heterocyclic compounds.

Synthesis and Spectroscopic Characterization

The synthesis of pyridyl trifluoromethyl ketones is a critical first step in their application. While various synthetic routes exist for trifluoromethyl ketones, a common and effective method involves the reaction of a pyridine-containing precursor with a trifluoroacetylating agent.[5]

A related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, was synthesized in high yield (94%) via a one-pot reaction, followed by recrystallization from methanol.[6][7] This suggests that similar recrystallization techniques would be effective for purifying the title compound.

Initial characterization of the synthesized product would typically involve a suite of spectroscopic techniques to confirm its identity and purity prior to crystallographic studies. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS) : Provides the accurate molecular weight of the compound.[8]

-

Infrared (IR) Spectroscopy : To identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl (C=O) and C-F bonds.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining a high-quality single crystal is the most critical and often the most challenging step in determining a molecule's three-dimensional structure via X-ray diffraction.[9][10] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a defect-free crystal lattice.[11]

Experimental Protocol: Slow Evaporation Crystallization

Slow evaporation is a widely used and effective technique for growing single crystals of organic compounds.[12][13][14]

Rationale: The principle behind this method is to slowly increase the concentration of the solute in a solution by allowing the solvent to evaporate at a controlled rate.[15] As the solution becomes supersaturated, the solute molecules begin to self-assemble into a crystalline lattice. The slow rate is crucial to minimize the formation of defects and polycrystalline material.

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. The ideal solvent will dissolve the compound when heated but have lower solubility at room temperature.[11] For compounds similar to the one , methanol has proven to be an effective crystallization solvent.[6][7]

-

Solution Preparation: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[12]

-

Filtration: If any particulate impurities are present, perform a hot filtration to remove them.

-

Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the solution using a spatula or forceps.[16] Wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface and allow them to dry.[11]

Single-Crystal X-ray Diffraction: A Definitive Structural Analysis

Single-crystal X-ray diffraction is an unparalleled analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[10][17] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.[17][18]

Workflow for Crystal Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the diagram below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Molecular Structure and Crystal Packing Analysis

While the specific crystallographic data for this compound is not publicly available in the search results, we can infer key structural features from a closely related analog, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, for which a detailed crystal structure has been published.[6][7]

Expected Molecular Geometry

The molecular structure of this class of compounds is expected to be largely planar.[6][19] This planarity arises from the strong π-conjugation between the nitrogen and oxygen atoms across the pyridine and ketone groups. The trifluoroacetyl group, due to the steric bulk and electronic properties of the fluorine atoms, will influence the overall conformation.

Anticipated Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the following interactions are expected to be significant drivers of the crystal packing:

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It is likely to form C—H···N hydrogen bonds with hydrogen atoms from neighboring molecules. The carbonyl oxygen can also act as a hydrogen bond acceptor, leading to C—H···O interactions.

-

Halogen Bonding and F···F Contacts: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in various weak interactions, including F···F contacts, which were observed to connect molecular layers in the analog structure.[6][7]

-

π–π Stacking: The aromatic pyridine rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice.[6][7]

The interplay of these forces dictates the final crystal structure, influencing physical properties such as melting point, solubility, and ultimately, bioavailability in a pharmaceutical context.

Implications for Drug Development

The structural insights gained from the crystal analysis of this compound are directly relevant to drug development for several reasons:

-

Metabolic Stability: The robust C-F bonds in the trifluoromethyl group enhance resistance to metabolic degradation by enzymes like cytochrome P450, which can lead to a longer biological half-life for drugs derived from this scaffold.[1][3]

-

Receptor Binding: The trifluoromethyl ketone moiety can act as a potent enzyme inhibitor, often mimicking the tetrahedral transition state in the hydrolysis of amides and esters.[4] However, their in vivo stability can be a challenge, as they are susceptible to metabolic reduction to inactive alcohols.[20] Understanding the precise geometry and electronic properties of this group is crucial for designing more stable and effective inhibitors.

-

Physicochemical Properties: The combination of the lipophilic CF3 group and the hydrophilic pyridine ring provides a balanced profile that can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

Conclusion

This compound stands as a compound of significant interest at the intersection of fluorine chemistry and medicinal research. Its molecular architecture, characterized by the synergistic combination of a trifluoromethyl ketone and a pyridine ring, makes it a highly valuable synthon for the development of new therapeutic agents.[4] The detailed analysis of its solid-state structure, achieved through single-crystal X-ray diffraction, provides a fundamental understanding of the steric and electronic properties that govern its behavior. This knowledge is indispensable for researchers and scientists aiming to leverage this and similar scaffolds to design the next generation of effective and metabolically robust pharmaceuticals.

References

- EvitaChem. 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone.

- Ningbo Inno Pharmchem Co., Ltd. Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones.

- University of York. Single Crystal X-ray Diffraction.

- Unknown. Recrystallization1.

- Singh, S., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH.

- Unknown. Recrystallization.

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Guseinov, F. I., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. IUCr.

- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.

- Westin, J. Recrystallization - Organic Chemistry.

- Wikipedia. Recrystallization (chemistry).

- ASM International. Single-Crystal X-Ray Diffraction | Materials Characterization.

- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.

- Carleton College. (2007). Single-crystal X-ray Diffraction.

- Begum, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application.

- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)et.

- Benchchem. This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 33284-17-2 [benchchem.com]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Recrystallization [sites.pitt.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. jackwestin.com [jackwestin.com]

- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 15. praxilabs.com [praxilabs.com]

- 16. fiveable.me [fiveable.me]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. dl.asminternational.org [dl.asminternational.org]

- 19. Buy 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (EVT-1797079) | 1060804-97-8 [evitachem.com]

- 20. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and storage of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone

An In-depth Technical Guide to the Safe Handling, and Storage of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

This compound, with CAS Number 33284-17-2, is a fluorinated building block of significant interest in medicinal and agrochemical research.[1][2] Its structure incorporates a pyridine scaffold, common in therapeutics for enhancing solubility and target binding, and a trifluoromethyl ketone (TFMK) moiety.[2] The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making this compound a versatile intermediate for synthesizing complex fluorinated molecules.[2] It is this inherent reactivity, combined with its specific hazard profile, that necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. Based on data from safety data sheets (SDS) for this compound and structurally similar chemicals, this compound is classified as a hazardous substance.[3][4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The primary hazards are summarized below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[3][4] | |

| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation.[3][4] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[3][4] |

Toxicological Profile

-

Inhalation : Vapors or dusts may cause respiratory tract irritation.[3][4] High concentrations of vapors from related organic solvents can lead to narcotic effects such as headache, dizziness, and nausea.[5]

-

Skin Contact : Causes skin irritation.[3][4] Prolonged contact may lead to dermatitis.[5] The substance may be absorbed through the skin.

-

Eye Contact : Causes serious eye irritation, which could result in pain, redness, and potential damage if not addressed promptly.[3][4]

-

Ingestion : May be harmful if swallowed.[6] Ingestion can cause irritation of the gastrointestinal tract.

Physicochemical Risks

While specific flammability data for this exact compound is limited, related fluorinated ketones and pyridines are often classified as flammable liquids.[7][8] Therefore, it is prudent to treat this compound as a potential fire hazard. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7][8][9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls provide the primary barrier, supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood : All manipulations of solid this compound and its solutions must be conducted in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation : Ensure adequate general laboratory ventilation to control airborne concentrations.[11][12]

-

Safety Stations : An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[12][13]

Personal Protective Equipment (PPE)

The selection of PPE is task-dependent. The following diagram outlines a logical workflow for selecting the appropriate level of protection.

Caption: Workflow for selecting appropriate PPE.

A detailed breakdown of required PPE is provided in the table below.

| Protection Type | Specification | Rationale & Best Practices |

| Eye/Face Protection | Chemical splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][11] | Protects against splashes and dust. For high-risk tasks, a face shield should be worn over goggles.[14][15] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[10] | Gloves must be inspected for tears or holes before use.[11] Change gloves immediately if contaminated and after finishing work. Double-gloving is recommended for extended procedures.[15] |

| Skin & Body Protection | A fully buttoned laboratory coat.[10] For larger quantities or splash risks, a chemically resistant apron is advised.[10] | Prevents incidental skin contact. Do not wear shorts or open-toed shoes in the laboratory.[16] |

| Respiratory Protection | Typically not required if work is performed within a certified chemical fume hood.[10] | If a fume hood is unavailable or exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[3][11] |

Section 3: Safe Handling and Operational Protocols

Adherence to a standardized protocol minimizes the risk of exposure and accidents.

Receiving and Unpacking

-

Upon receipt, visually inspect the package for any signs of damage or leakage.

-

Don appropriate PPE (lab coat, safety glasses, gloves) before opening the secondary container.

-

Open the package inside a chemical fume hood.

-

Verify the label on the primary container matches the order and accompanying SDS.

-

Check the container for any damage or a compromised seal.

Weighing and Transfer

-

Preparation : Designate a specific area within the fume hood for handling the compound.

-

Tare : Place a clean, tared weigh boat or vessel on the analytical balance inside the fume hood.

-

Dispensing : Carefully dispense the solid compound from the storage container into the tared vessel. Use non-sparking tools.[3][11] Avoid generating dust.[3][11]

-

Closure : Immediately and tightly seal the primary container after dispensing.

-

Dissolution : If preparing a solution, add the solvent to the solid within the fume hood. Ensure the vessel is appropriately sized to prevent splashing.

-

Cleanup : Decontaminate the spatula and weighing area immediately after use.

Section 4: Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Location : Store the container in a dry, cool, and well-ventilated place.[3][6][11] The storage area should be a designated cabinet for flammable and hazardous chemicals.[13]

-

Container : Keep the container tightly closed to prevent moisture ingress and vapor escape.[3][5][6]

-

Temperature : Some related compounds recommend refrigerated storage (Store below 4°C/39°F).[12] Always follow the manufacturer's specific recommendation.

-

Atmosphere : For long-term stability, storing under an inert atmosphere (e.g., Argon or Nitrogen) may be beneficial.[6][12]

-

Incompatibilities : Segregate from incompatible materials.[11]

| Incompatible Materials | Reason for Incompatibility |

| Strong Oxidizing Agents | Can cause vigorous or explosive reactions.[5][6][9] |

| Strong Bases | May catalyze decomposition or unwanted reactions.[5][6] |

| Strong Acids | Can react exothermically.[6][9] |

Section 5: Emergency and First Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The appropriate response depends on the scale of the spill. The following flowchart outlines the decision-making process for a chemical spill.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound|CAS 33284-17-2 [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. cdn.scimplify.com [cdn.scimplify.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. pppmag.com [pppmag.com]

- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

A Senior Application Scientist’s Guide to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone, a pivotal fluorinated building block in modern medicinal and agrochemical research. We will delve into its commercial availability, core chemical properties, strategic applications in synthesis, and a detailed protocol for its use, grounded in established scientific principles.

The Strategic Importance of a Trifluoromethyl Ketone Building Block

This compound (CAS No. 33284-17-2) is a reagent of significant interest due to the strategic combination of two key structural motifs: a pyridine ring and a trifluoromethyl ketone (TFMK).

-

The Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in drug discovery, present in numerous therapeutic agents. Its inclusion can enhance aqueous solubility and provide crucial hydrogen bonding interactions with biological targets.[1]

-

The Trifluoromethyl Ketone (TFMK) Moiety: The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This enhanced reactivity makes the TFMK group a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, TFMKs are recognized as effective mimics of the tetrahedral transition state in the enzymatic hydrolysis of amides and esters, making them a valuable pharmacophore for designing potent enzyme inhibitors.[1]

The introduction of fluorine is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorination can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity, thereby optimizing its pharmacokinetic profile.[1]

Caption: Logical relationship between the structural motifs of the title compound and its resulting beneficial properties in drug discovery.

Commercial Availability and Specifications

Sourcing high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from a variety of commercial suppliers, often as a research-grade chemical. When procuring this reagent, it is essential to verify the purity, typically through methods like NMR or GC-MS, as trace impurities can significantly impact reaction outcomes.

| Property | Value |

| CAS Number | 33284-17-2[1] |

| Molecular Formula | C₇H₄F₃NO[2] |

| Molecular Weight | 175.11 g/mol [3] |

| Appearance | Typically a solid |

| Purity | >95% (Varies by supplier)[2][4] |

Selected Commercial Suppliers:

-

Benchchem: Lists the compound as a high-value fluorinated building block.[1]

-

ChemUniverse: Offers the product with specified purity and molecular details.[5]

-

Guidechem (Atomax Chemicals): Provides the compound with a stated purity of 95+%.[2]

-

Anichem: Offers various substituted analogs, indicating specialization in related structures.[4]

Note: Availability and purity should be confirmed directly with the supplier at the time of ordering. Always request a Certificate of Analysis (CoA).

Synthetic Utility and Reaction Mechanisms

The primary utility of this compound lies in its reaction with nucleophiles. The electron-deficient carbonyl carbon is an excellent target for a wide range of nucleophilic attacks, including from organometallic reagents, amines, and enolates. This reactivity allows for the construction of more complex molecular architectures.

A common application is in the synthesis of chiral trifluoromethyl-substituted alcohols via asymmetric reduction or addition reactions. These products are valuable chiral building blocks for pharmaceuticals and agrochemicals.

Caption: Generalized workflow for the reaction of this compound with a nucleophile.

Field-Proven Experimental Protocol: Synthesis of a Tertiary Alcohol

This section details a representative protocol for the nucleophilic addition of a Grignard reagent to this compound. This procedure is a foundational method for creating a C-C bond and generating a chiral center.

Objective: To synthesize 2,2,2-trifluoro-1-phenyl-1-(pyridin-2-yl)ethan-1-ol.

Self-Validating System: The success of this reaction is validated by monitoring the consumption of the starting ketone via Thin Layer Chromatography (TLC) and characterizing the final product using NMR spectroscopy and Mass Spectrometry to confirm its structure and purity.

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

Dry a 100 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of dry nitrogen or argon.

-

Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Equip the flask with a magnetic stir bar and a rubber septum.

-

-

Grignard Addition:

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

-

Reaction Monitoring & Quenching:

-

Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting ketone spot indicates reaction completion.

-

Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching is exothermic and may produce gas. Add the quenching agent slowly.

-

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate them to yield the final tertiary alcohol.

-

Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for related trifluoromethyl ketones should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

Disclaimer: This information is for guidance only. Always consult the material-specific SDS provided by the manufacturer before handling the chemical.

References

- EvitaChem. 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone.

- PubChem. 2,2,2-Trifluoro-1-(4-methylpyridin-3-YL)ethan-1-one.

- PubChem. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone.

- Echemi. 2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanone.

- Anichem. 1-(6-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone In Stock.

- ChemUniverse. This compound.

- Benchchem. This compound.

- Sigma-Aldrich. 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

- Echemi. Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets.

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis.

- BLDpharm. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one hydrochloride hydrate.

- CyclicPharma. 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone | CAS No. 896137-18-1.

- BLDpharm. 1060802-41-6|2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone.

- Guidechem. This compound.

- ChemUniverse. 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone.

Sources

An In-Depth Technical Guide to the Stability and Degradation Profile of Trifluoromethyl Ketones

This guide provides a comprehensive technical overview of the stability and degradation profile of trifluoromethyl ketones (TFMKs), a class of compounds of significant interest in pharmaceutical and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group present distinct stability challenges and degradation pathways that warrant detailed investigation for researchers, scientists, and drug development professionals.

The Duality of the Trifluoromethyl Ketone Moiety: Stability and Reactivity

Trifluoromethyl ketones are characterized by a carbonyl group attached to a trifluoromethyl (CF₃) group. This structural feature imparts a high degree of electrophilicity to the carbonyl carbon due to the strong electron-withdrawing nature of the three fluorine atoms.[1] This inherent reactivity is a double-edged sword; it is crucial for their biological activity, often as covalent inhibitors of enzymes, but it also renders them susceptible to specific degradation pathways.[2]